

understanding H-Met-Leu-AMC TFA for protease assays

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Compound of Interest

Compound Name: **H-Met-Leu-AMC TFA**

Cat. No.: **B1450689**

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An In-Depth Technical Guide to **H-Met-Leu-AMC TFA** for Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic protease substrate **H-Met-Leu-AMC TFA**, its application in protease assays, and detailed methodologies for its use.

Core Concepts: Understanding H-Met-Leu-AMC TFA

H-Met-Leu-AMC TFA is a specialized peptide derivative used as a substrate in protease assays to study enzyme activity and inhibition.^[1] Its structure consists of a tripeptide (Methionine-Leucine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The Trifluoroacetic acid (TFA) salt form enhances the stability and solubility of the peptide.^[1]

The fundamental principle of its use lies in the fluorogenic nature of the AMC group. When conjugated to the peptide, the fluorescence of AMC is quenched. Proteolytic cleavage of the amide bond between the peptide and the AMC moiety releases the free 7-amino-4-methylcoumarin, which is highly fluorescent.^{[2][3][4]} The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.

Mechanism of Action

The enzymatic reaction can be summarized as follows:

H-Met-Leu-AMC (Quenched) + Protease → H-Met-Leu + AMC (Fluorescent)

The fluorescence of the liberated AMC can be monitored in real-time using a spectrofluorometer, with typical excitation and emission wavelengths around 340-380 nm and 440-460 nm, respectively.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Data Presentation

Substrate Properties

Property	Value	Source
Molecular Formula	C16H20N2O3 (for Leu-AMC)	[8]
Molecular Weight	324.8 g/mol (for Leu-AMC hydrochloride)	[5]
Excitation Wavelength	340-380 nm	[2] [5] [6] [7]
Emission Wavelength	440-460 nm	[2] [5] [6] [7]
Solubility	Soluble in DMSO and DMF	[5] [6]
Storage Conditions	Store at -20°C to -80°C, protected from light	[4] [6] [9]

Typical Assay Conditions

Parameter	Recommended Condition	Source
pH	6.0 - 7.5 (enzyme dependent)	[4] [10] [11]
Temperature	25°C - 37°C (enzyme dependent)	[4] [11]
Substrate Concentration	5 µM - 2 mM (enzyme dependent)	[2] [11]
Buffer	Tris-HCl, HEPES	[4] [10] [11]
Additives	Detergents (e.g., Brij 35) to prevent aggregation	[10] [11]

Experimental Protocols

The following is a generalized protocol for a protease assay using **H-Met-Leu-AMC TFA** in a 96-well plate format. This protocol may require optimization depending on the specific protease and experimental conditions.

Reagent Preparation

- Assay Buffer: Prepare a suitable assay buffer (e.g., 0.1 M Tris-HCl) and adjust the pH to the optimal range for the protease of interest (typically pH 6.0-7.5).[\[10\]](#)[\[11\]](#)
- Substrate Stock Solution: Dissolve **H-Met-Leu-AMC TFA** in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[\[4\]](#)[\[6\]](#) Store this stock solution at -20°C or -80°C, protected from light.
- Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 2X the final assay concentration) using the assay buffer. It is crucial to protect this solution from light.[\[11\]](#)
- Enzyme Solution: Prepare a solution of the protease in the assay buffer at a concentration that will yield a linear rate of fluorescence increase over the desired time course.
- (Optional) Inhibitor Solutions: If screening for inhibitors, prepare a series of dilutions of the test compounds in the assay buffer.

Assay Procedure

- Plate Setup: Add the components to the wells of a clear 96-well plate in the following order:
 - Assay Buffer
 - Enzyme Solution (or buffer for no-enzyme controls)
 - (Optional) Inhibitor Solution (or buffer for no-inhibitor controls)
- Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitors to interact.

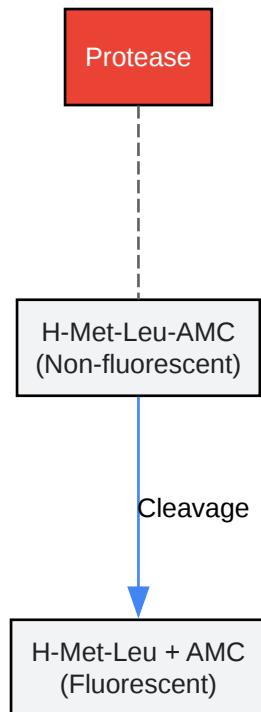
- **Initiate Reaction:** Add the substrate working solution to all wells to initiate the enzymatic reaction.
- **Fluorescence Measurement:** Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.^{[5][6][7][10]} Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis

- **Standard Curve:** To convert the relative fluorescence units (RFU) to the concentration of released AMC, a standard curve should be prepared using known concentrations of free 7-amino-4-methylcoumarin.
- **Calculate Reaction Velocity:** Determine the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot. The slope of this line (RFU/min) is proportional to the enzyme activity.
- **Enzyme Kinetics:** To determine the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}), perform the assay with varying concentrations of the **H-Met-Leu-AMC TFA** substrate.
- **Inhibitor Potency:** For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

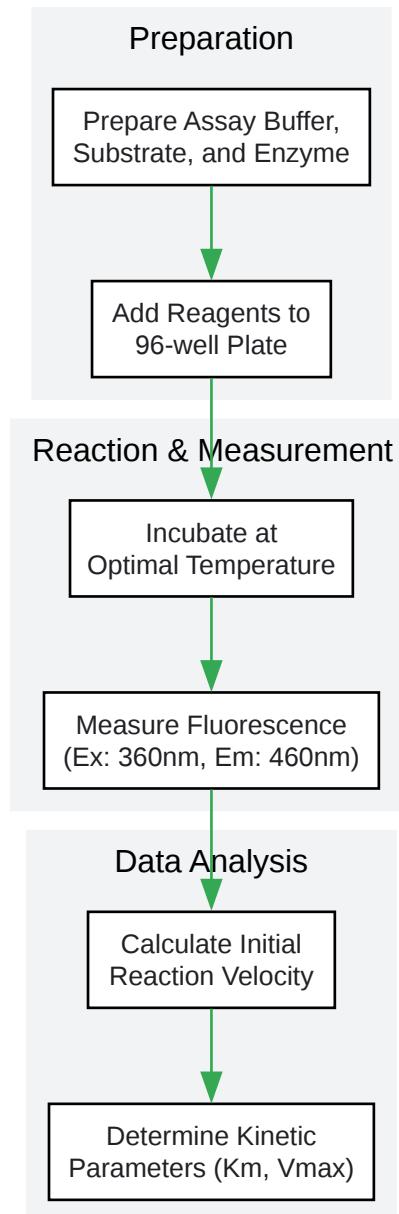
Mandatory Visualizations

Enzymatic Cleavage of H-Met-Leu-AMC

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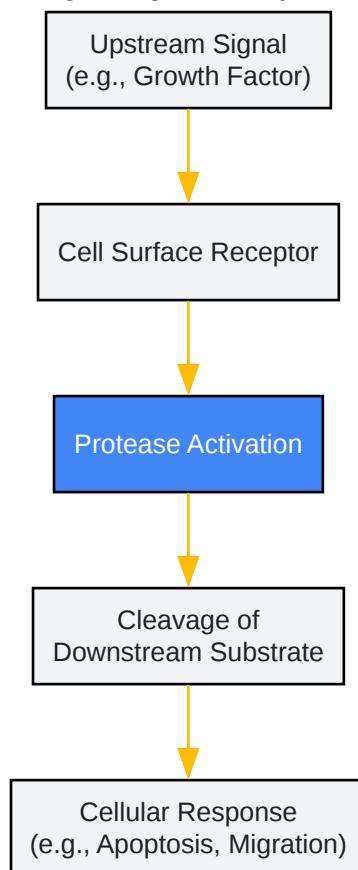
Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease.

Protease Assay Workflow

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Caption: General workflow for a protease assay using H-Met-Leu-AMC.

Example Signaling Pathway Involvement

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Caption: A generic signaling pathway where a protease may be studied.

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